molecular formula C11H14BrNO B1276841 2-bromo-N-butylbenzamide CAS No. 349403-39-0

2-bromo-N-butylbenzamide

Cat. No.: B1276841
CAS No.: 349403-39-0
M. Wt: 256.14 g/mol
InChI Key: PVEIQVRGXQHPBG-UHFFFAOYSA-N
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Description

2-bromo-N-butylbenzamide: is an organic compound with the molecular formula C11H14BrNO It is classified as an aromatic amide due to the presence of a benzene ring bonded to an amide group

Safety and Hazards

Safety data sheets suggest that N-Butyl 2-bromobenzamide may cause skin and eye irritation. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-bromo-N-butylbenzamide can be synthesized through the direct condensation of 2-bromobenzoic acid and butylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity. Ultrasonic irradiation has been reported as a green and efficient method for the preparation of benzamide derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-bromo-N-butylbenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzamides.

    Reduction: N-Butyl 2-aminobenzene.

    Hydrolysis: 2-Bromobenzoic acid and butylamine.

Mechanism of Action

The mechanism of action of 2-bromo-N-butylbenzamide involves its interaction with specific molecular targets and pathways. As an amide, it can participate in hydrogen bonding and other non-covalent interactions with biological molecules. The bromine atom in the benzene ring can also engage in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-Sec-butyl 2-bromobenzamide
  • N-Tert-butyl 2-bromobenzamide
  • 2-Bromo-N-butylbenzamide

Comparison: this compound is unique due to its specific butyl group attached to the nitrogen atom of the amide. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, N-Sec-butyl 2-bromobenzamide and N-Tert-butyl 2-bromobenzamide have different alkyl groups, which can affect their steric and electronic properties, leading to variations in their reactivity and interactions with biological targets .

Properties

IUPAC Name

2-bromo-N-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEIQVRGXQHPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404116
Record name N-BUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349403-39-0
Record name N-BUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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